Quinacrine half mustard Quinacrine half mustard
Brand Name: Vulcanchem
CAS No.: 68725-63-3
VCID: VC1693406
InChI: InChI=1S/C23H29Cl2N3O.2ClH/c1-4-28(13-11-24)12-5-6-16(2)26-23-19-9-7-17(25)14-22(19)27-21-10-8-18(29-3)15-20(21)23;;/h7-10,14-16H,4-6,11-13H2,1-3H3,(H,26,27);2*1H
SMILES: CCN(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl
Molecular Formula: C23H31Cl4N3O
Molecular Weight: 507.3 g/mol

Quinacrine half mustard

CAS No.: 68725-63-3

Cat. No.: VC1693406

Molecular Formula: C23H31Cl4N3O

Molecular Weight: 507.3 g/mol

* For research use only. Not for human or veterinary use.

Quinacrine half mustard - 68725-63-3

Specification

CAS No. 68725-63-3
Molecular Formula C23H31Cl4N3O
Molecular Weight 507.3 g/mol
IUPAC Name 1-N-(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N-ethylpentane-1,4-diamine;dihydrochloride
Standard InChI InChI=1S/C23H29Cl2N3O.2ClH/c1-4-28(13-11-24)12-5-6-16(2)26-23-19-9-7-17(25)14-22(19)27-21-10-8-18(29-3)15-20(21)23;;/h7-10,14-16H,4-6,11-13H2,1-3H3,(H,26,27);2*1H
Standard InChI Key SBSVQAUSANZYMY-UHFFFAOYSA-N
SMILES CCN(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl
Canonical SMILES CCN(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl

Introduction

Chemical Identity and Structure

Quinacrine half mustard is chemically identified as 1-N-(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N-ethylpentane-1,4-diamine dihydrochloride. It features a tricyclic acridine backbone with a modified nitrogen mustard side chain. Unlike its related compound quinacrine mustard, quinacrine half mustard contains only a single 2-chloroethyl group rather than the bis-(2-chloroethyl)amino group found in quinacrine mustard.

The compound is characterized by the following identifiers:

ParameterValue
CAS Number68725-63-3
PubChem CID153014
DSSTox Substance IDDTXSID30988423
Molecular FormulaC₂₃H₃₁Cl₄N₃O
Molecular Weight507.3 g/mol

The structural composition includes a chlorine-substituted acridine ring system connected to an aliphatic chain containing a nitrogen mustard functional group. This unique structural arrangement contributes to its biological activity and research applications .

Physical and Chemical Properties

Quinacrine half mustard exhibits specific physicochemical properties that determine its behavior in various research applications. The compound exists as a solid at room temperature and possesses characteristic physical parameters that influence its handling and application in laboratory settings.

PropertyValue
Boiling Point565.6°C at 760 mmHg
Flash Point295.9°C
Partition Coefficient (LogP)7.21720
Polar Surface Area (PSA)40.62000
Exact Mass505.12200

These physicochemical properties indicate that quinacrine half mustard is a relatively stable compound with high lipophilicity, as evidenced by its elevated LogP value . This lipophilic character potentially influences its ability to penetrate biological membranes, which may be relevant to its biological activities.

Synthesis and Structural Relationships

The synthesis of quinacrine half mustard involves chemical modification of the parent compound quinacrine, specifically through adaptation of the terminal amine group. This process typically involves the substitution of the diethylamino group of quinacrine with a 2-chloroethyl group to create the half mustard derivative .

Structurally, quinacrine half mustard belongs to a family of compounds that includes:

  • Quinacrine (parent compound) - An antimalarial agent with a tricyclic acridine structure

  • Quinacrine mustard - Contains a bis-(2-chloroethyl)amino group instead of the single 2-chloroethyl group found in the half mustard variant

  • Other nitrogen mustard derivatives - Share similar alkylating functionalities but with different core structures

The key structural difference between quinacrine half mustard and quinacrine mustard lies in the number of 2-chloroethyl groups attached to the terminal nitrogen atom. Quinacrine mustard contains two such groups (making it a bis-alkylating agent), while quinacrine half mustard contains only one, which affects their respective reactivity profiles and biological activities .

Biological Activity and Mechanisms of Action

Quinacrine half mustard demonstrates significant biological activity through multiple mechanisms. Its biological effects are primarily attributed to its ability to interact with various cellular targets, particularly nucleic acids and proteins.

Interaction with Biological Targets

The compound has been studied for its interactions with various biological systems, including:

  • Nucleic acid binding - The acridine portion of the molecule can intercalate between DNA base pairs, while the alkylating moiety can form covalent bonds with nucleophilic centers in DNA

  • Enzyme inhibition - Research has shown it can interact with certain enzymes, particularly those involved in parasite metabolism

Research Applications

Quinacrine half mustard has found various applications in scientific research, particularly in biochemical and molecular biology studies.

Enzyme Studies

One significant application involves investigating enzyme-inhibitor interactions. Research has utilized quinacrine half mustard as a probe to study binding sites in enzymes:

  • Studies with trypanothione reductase - Research has shown that the related compound quinacrine mustard can irreversibly inactivate this enzyme from Trypanosoma cruzi, highlighting potential applications in antiparasitic research

  • Channel protein investigations - Research examining the nicotinic acetylcholine receptor has utilized quinacrine derivatives, including mustard forms, to explore channel binding sites and structure-function relationships

Cytotoxicity and Cell Cycle Research

Quinacrine mustard dihydrochloride, a closely related compound, has been shown to induce cell cycle arrest at the G2/M-phase. In studies with HL-60 cells, treatment with 0.2 μM quinacrine mustard for 4 hours induced cell cycle arrest with approximately 50% accumulation of cells in the G2/M compartment. Interestingly, caffeine (5 mM) was found to prevent the cytotoxic action of quinacrine mustard in these cells .

Experimental ConditionCell LineConcentrationIncubation TimeResult
Quinacrine MustardHL-600.2 μM4 hoursG2/M-phase arrest (50% accumulation)
Quinacrine Mustard + CaffeineHL-600.2 μM + 5 mM4 hoursPrevention of cytotoxic action

Chromosomal Studies

The fluorescent properties of quinacrine derivatives make them valuable tools in chromosome research. Quinacrine mustard dihydrochloride has been used for DNA staining of plant, animal, and human chromosomes at concentrations of approximately 5 μg/ml .

Comparative Analysis with Related Compounds

Understanding the relationship between quinacrine half mustard and similar compounds provides important context for its applications and biological effects.

Structural Comparison

The structural differences between quinacrine half mustard, quinacrine, and quinacrine mustard directly impact their biological activities:

CompoundKey Structural FeaturesDistinctive Properties
Quinacrine Half MustardSingle 2-chloroethyl group, acridine coreModerate alkylating activity
QuinacrineDiethylamino group, acridine coreNon-alkylating, intercalating agent
Quinacrine MustardBis-(2-chloroethyl)amino group, acridine coreStrong alkylating activity, forms cross-links

Functional Comparison

The functional differences between these compounds are evident in their binding characteristics and biological effects:

  • Quinacrine primarily acts through intercalation and can bind to multiple biological targets

  • Quinacrine half mustard combines intercalation with moderate alkylating activity

  • Quinacrine mustard shows enhanced alkylating properties and can form cross-links between biomolecules

Research has demonstrated that in studies of acetylcholine receptors, quinacrine mustard (with its bis-alkylating capability) reacted with specific cysteine mutants, showing rate constants 3-5 orders of magnitude greater than its reaction with simple thiols like 2-mercaptoethanol, highlighting its enhanced reactivity .

Research Challenges and Future Directions

The development and application of quinacrine half mustard face several challenges that may direct future research efforts.

Current Limitations

  • Specificity of action - While the compound shows promising biological activity, enhancing its specificity for particular targets remains challenging

  • Comprehensive toxicological profiling - More detailed studies on toxicity and side effects are needed

  • Structural optimization - Modifications to enhance desired properties while reducing unwanted effects

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